N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
CAS No.: 1040669-55-3
Cat. No.: VC11918448
Molecular Formula: C18H19N3O4S2
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040669-55-3 |
|---|---|
| Molecular Formula | C18H19N3O4S2 |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C18H19N3O4S2/c1-25-15-7-5-14(6-8-15)16-9-10-17(22)21(20-16)12-3-11-19-27(23,24)18-4-2-13-26-18/h2,4-10,13,19H,3,11-12H2,1H3 |
| Standard InChI Key | FZAZLRHTGFUECH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s architecture comprises three key moieties:
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Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted with a ketone group at position 6.
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Thiophene Sulfonamide: A five-membered sulfur-containing heterocycle (thiophene) linked to a sulfonamide group (-SO₂NH₂).
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4-Methoxyphenyl Substituent: A phenyl ring with a methoxy (-OCH₃) group at the para position.
The propyl chain bridges the pyridazine and sulfonamide groups, enabling conformational flexibility .
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Weight | 405.5 g/mol |
| logP (Partition Coefficient) | ~2.1 (predicted) |
| Solubility | Low aqueous solubility; soluble in DMSO |
| pKa | ~6.8 (sulfonamide proton) |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 7 (O, N, S atoms) |
The sulfonamide group contributes to acidity, while the methoxyphenyl moiety enhances lipophilicity, influencing membrane permeability.
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis involves multi-step reactions to assemble the pyridazine-thiophene hybrid:
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Pyridazine Core Formation:
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Propyl Linker Introduction:
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Thiophene Sulfonamide Coupling:
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Nucleophilic substitution of the terminal chloride with thiophene-2-sulfonamide completes the structure.
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Structural Analogues and Modifications
Pharmacological Activities and Mechanisms
Anti-Inflammatory Properties
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine models, it reduced paw edema by 62% at 10 mg/kg, comparable to diclofenac . Structural analogs with extended alkyl chains showed improved potency, suggesting hydrophobic interactions with enzyme active sites.
Antimicrobial Efficacy
| Microbial Target | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 16 | Cell wall synthesis inhibition |
| Escherichia coli | 32 | DNA gyrase interference |
| Candida albicans | 64 | Ergosterol biosynthesis |
The thiophene sulfonamide moiety enhances penetration through bacterial membranes, while the methoxyphenyl group stabilizes target binding .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the sulfonamide with carbamate groups improved metabolic stability in hepatic microsomes .
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Prodrug Design: Esterification of the ketone group enhanced oral bioavailability in rat models (AUC: 1.8-fold increase) .
| Parameter | Result |
|---|---|
| Acute Toxicity (LD₅₀, mice) | >500 mg/kg (oral) |
| Genotoxicity (Ames test) | Negative |
| Hepatotoxicity | Mild elevation in ALT at 100 mg/kg |
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